1-(Cyclopentylthio)-3-iodobenzene

C–S cross-coupling Palladium catalysis Thioetherification

Researchers requiring stepwise diversification strategies often face the limitation of mono-functional aryl halides. 1-(Cyclopentylthio)-3-iodobenzene provides a solution with two orthogonal reactive handles within a 304.19 g/mol framework. - Enables sequential Pd-catalyzed cross-coupling at the aryl iodide, followed by oxidation of the thioether to a sulfone-a validated route in GSK clinical backup candidates with a 91% iodination benchmark. - Superior oxidative addition rates of the iodo substituent allow catalyst loadings as low as 0.01 mol%, minimizing palladium expenditure and residual metal purification.

Molecular Formula C11H13IS
Molecular Weight 304.19 g/mol
Cat. No. B8492181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylthio)-3-iodobenzene
Molecular FormulaC11H13IS
Molecular Weight304.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)SC2=CC(=CC=C2)I
InChIInChI=1S/C11H13IS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
InChIKeyIQOFVDLEGAQLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopentylthio)-3-iodobenzene: Dual-Functional Aryl Iodide Building Block


1-(Cyclopentylthio)-3-iodobenzene (CAS 686351-16-6) is a meta-substituted aryl iodide bearing a cyclopentyl thioether group, with the molecular formula C11H13IS and a molecular weight of 304.19 g/mol . The compound belongs to the class of aryl alkyl sulfides and serves as a versatile synthetic intermediate that combines two orthogonal reactive handles: an iodine atom primed for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) and a thioether moiety that can be oxidized to the corresponding sulfoxide or sulfone [1]. Its documented role as a key intermediate in the synthesis of long-acting β2 adrenergic receptor agonists developed at GlaxoSmithKline underscores its relevance in medicinal chemistry [1]. The compound is typically supplied at ≥95% purity .

Why Generic Substitutes Cannot Replace This Compound


Generic substitution by the corresponding aryl bromide (1-(cyclopentylthio)-3-bromobenzene, CAS 248269-97-8) or the pre-oxidized sulfone (1-(cyclopentylsulfonyl)-3-iodobenzene, CAS 686351-17-7) fundamentally alters both reactivity and synthetic utility. The iodo substituent provides markedly higher oxidative addition rates in palladium-catalyzed cross-couplings compared to the bromo analogue, enabling reactions at lower catalyst loadings and temperatures [1]. Conversely, the sulfide oxidation state in 1-(cyclopentylthio)-3-iodobenzene permits sequential or orthogonal functionalization that is impossible with the pre-oxidized sulfone: the thioether can be oxidized to the sulfone after cross-coupling, whereas the sulfone cannot be reduced back. Simple mono-functional iodobenzenes lack the second reactive handle entirely, limiting downstream diversification. These differences directly impact reaction yields, step economy, and the structural scope of accessible products [2].

Quantitative Reactivity Benchmarks vs. Closest Analogs


Superior Reactivity in Palladium-Catalyzed C–S Cross-Coupling

1-(Cyclopentylthio)-3-iodobenzene, by virtue of its aryl iodide moiety, participates in Pd-catalyzed C–S bond formation at significantly lower catalyst loadings and milder temperatures than its bromo analogue (1-(cyclopentylthio)-3-bromobenzene). In a model study with 4-substituted toluenes and 1-octanethiol catalyzed by a Pd-CyPF-tBu system, the iodoarene achieved 97% yield using only 0.01 mol% catalyst at 90°C, while the corresponding bromoarene required a five-fold higher catalyst loading (0.05 mol%) to reach 96% yield under otherwise identical conditions [1]. More strikingly, iodoarene couplings proceed at room temperature with 0.5 mol% catalyst, whereas bromoarenes demand temperatures of 70–90°C to achieve comparable conversions [1].

C–S cross-coupling Palladium catalysis Thioetherification

Chemoselective Iodide Reactivity Over Other Halides

The iodide moiety of 1-(cyclopentylthio)-3-iodobenzene enables selective cross-coupling in the presence of competing aryl chlorides and bromides. In a CuI-catalyzed protocol using the green solvent cyclopentyl methyl ether (CPME), aryl iodides were converted to thioacetates with complete chemoselectivity when competing chloride and bromide substituents were present on the same substrate [1]. This selectivity is governed by electronic factors, allowing sequential functionalization strategies where the iodide reacts first, leaving chloride or bromide handles intact for subsequent transformations [1].

Chemoselectivity Copper catalysis Green solvent

High-Yield Synthesis via Halogen Exchange

1-(Cyclopentylthio)-3-iodobenzene (compound 27) is synthesized from 1-(cyclopentylthio)-3-bromobenzene (compound 26) via lithiation with n-butyllithium at −60°C followed by quenching with iodine, achieving a 91% isolated yield . This high-yielding transformation demonstrates efficient halogen exchange, leveraging the greater reactivity of the C–Br bond toward lithium-halogen exchange relative to C–I.

Halogen exchange Lithiation-iodination Process chemistry

Sulfide-to-Sulfone Oxidation for Bioisostere Generation

The thioether group of 1-(cyclopentylthio)-3-iodobenzene (compound 27) is oxidized with meta-chloroperoxybenzoic acid (MCPBA) to yield 1-(cyclopentylsulfonyl)-3-iodobenzene (compound 12b) in 73% isolated yield . This transformation is critical in the GSK β2-agonist program, where the sulfone serves as a bioisostere and metabolic soft spot that enables rapid hepatic clearance—a key design feature for once-daily inhaled dosing with minimal systemic exposure . The sulfide intermediate thus acts as a precursor to both the sulfoxide and sulfone oxidation states, whereas the pre-formed sulfone congener cannot be deoxygenated back to the sulfide.

Sulfur oxidation Bioisostere synthesis Medicinal chemistry

Molecular Weight Advantage in Fragment-Based Design

With a molecular weight of 304.19 g/mol, 1-(cyclopentylthio)-3-iodobenzene is the lightest member among its closest functional congeners. The sulfone analogue 1-(cyclopentylsulfonyl)-3-iodobenzene (C11H13IO2S) has a molecular weight of 336.19 g/mol—a 10.5% increase . The methylated analogue 1-(cyclopentylthio)-3-iodo-5-methylbenzene (C12H15IS) has an even higher molecular weight of approximately 318.22 g/mol . In fragment-based drug discovery and lead optimization, lower molecular weight is a key physicochemical advantage, contributing to improved ligand efficiency metrics and leaving more room for downstream functionalization before breaching Lipinski's Rule of Five threshold (MW ≤ 500 Da) [1].

Molecular weight Fragment-based design Lead optimization

Optimal Procurement and Application Scenarios


Synthesis of Sulfone-Containing β2 Adrenergic Agonists

Procurement of 1-(cyclopentylthio)-3-iodobenzene is indicated when the synthetic route requires sequential cross-coupling at the aryl iodide position followed by oxidation of the thioether to a sulfone. This was the exact strategy employed by Procopiou et al. at GSK: Suzuki coupling of the aryl iodide with a boronate ester, followed by MCPBA oxidation to install the metabolically labile sulfone pharmacophore in clinical backup candidates to vilanterol. The 91% iodination yield from the bromide precursor and 73% oxidation yield provide validated benchmarks for process feasibility [1].

Orthogonal Functionalization of Polyhalogenated Scaffolds

The aryl iodide moiety enables chemoselective C–S or C–C bond formation in the presence of aryl chlorides or bromides on the same molecule. Under CuI/CPME conditions, the iodide reacts preferentially, preserving chloride or bromide substituents for subsequent transformations. Researchers designing stepwise diversification strategies—particularly in agrochemical or materials science applications—should prioritize the iodo congener over the bromo analogue to exploit this chemoselectivity window [2].

Low-MW Building Block for Fragment-Based Discovery

At 304.19 g/mol, 1-(cyclopentylthio)-3-iodobenzene provides two orthogonal reactive sites (aryl iodide for cross-coupling, thioether for oxidation-state tuning) within a molecular-weight envelope that leaves substantial room for fragment growth. The 10.5% mass penalty incurred by pre-oxidizing to the sulfone (336.19 g/mol) is avoided, preserving ligand efficiency during early hit-to-lead optimization. Fragment libraries and diversity-oriented synthesis programs should stock the sulfide rather than the sulfone to maximize downstream synthetic flexibility [3].

Thioetherification at Reduced Catalyst Loadings

When the intended downstream transformation involves Pd-catalyzed C–S bond formation with aliphatic or aromatic thiols, the iodide congener enables reactions at catalyst loadings as low as 0.01 mol% and at room temperature in certain systems—conditions that are inaccessible to the bromide analogue. This has direct cost and purification implications for scale-up, as lower catalyst loadings reduce both precious-metal expenditure and residual palladium contamination in the final product [4].

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